![molecular formula C14H15NO4 B2816435 [3-(4-Methyl-benzyl)-2,5-dioxo-pyrrolidin-1-yl]-acetic acid CAS No. 332849-47-5](/img/structure/B2816435.png)
[3-(4-Methyl-benzyl)-2,5-dioxo-pyrrolidin-1-yl]-acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Methyl-benzyl)-2,5-dioxo-pyrrolidin-1-yl]-acetic acid (MBDPA) is a synthetic organic compound that belongs to the class of pyrrolidinone derivatives. It has a wide range of applications in the field of scientific research and has been extensively studied for its biochemical and physiological effects. MBDPA has been used as a tool to study the structure and function of proteins, as well as to analyze the effects of drugs on the body.
科学的研究の応用
Synthesis and Chemical Properties
One area of focus is the development and synthesis of novel compounds for potential pharmacological use. For example, derivatives of pyrrolidine and pyrrolidone have been synthesized to explore their antimicrobial, antitubercular, antinociceptive (pain-relieving), anti-inflammatory, and analgesic activities. These studies aim to create new therapeutic agents by modifying the chemical structure to enhance activity and reduce toxicity (T. K. Dave et al., 2007; Susanne Petz et al., 2019; I. Fakhr et al., 2008).
Pharmacological Applications
Research into the pharmacological applications of these compounds often targets specific biological activities, such as anti-inflammatory and analgesic effects. Compounds derived from pyrrolidine and pyrrolidone have been evaluated for their potential in treating conditions that require anti-inflammatory and analgesic interventions. For instance, novel chiral peptide derivatives using related chemical structures as starting materials have shown promising anti-inflammatory and analgesic activities (I. Fakhr et al., 2008).
Molecular Synthesis Techniques
The synthesis of cyclic γ-aminobutyric acid analogues and other complex organic molecules represents another significant application area. These efforts involve intricate chemical reactions, including [2+2]-photocycloaddition, highlighting the chemical versatility and potential for creating novel therapeutic agents (Susanne Petz et al., 2019). Furthermore, the development of compounds with anti-nociceptive activity through the synthesis of various acetic acid derivatives underscores the ongoing search for new pain management solutions (S. Nacak et al., 1999).
作用機序
Target of Action
It’s worth noting that many bioactive aromatic compounds containing the indole nucleus, which is structurally similar to the compound , have been found to bind with high affinity to multiple receptors .
Mode of Action
It’s known that similar compounds can undergo suzuki–miyaura (sm) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the oxidative addition of formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
For instance, indole derivatives, which share structural similarities with the compound , have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Similar compounds have been found to have diverse biological activities, suggesting that they may have a broad range of molecular and cellular effects .
Action Environment
The action environment of [3-(4-Methyl-benzyl)-2,5-dioxo-pyrrolidin-1-yl]-acetic acid can be influenced by various factors, including the pH of the environment, the presence of other compounds, and the specific conditions under which the compound is used. For instance, the Suzuki–Miyaura (SM) cross-coupling reaction, which is relevant to the compound , is known to be influenced by the reaction conditions, including the choice of solvent, the temperature, and the presence of a catalyst .
特性
IUPAC Name |
2-[3-[(4-methylphenyl)methyl]-2,5-dioxopyrrolidin-1-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4/c1-9-2-4-10(5-3-9)6-11-7-12(16)15(14(11)19)8-13(17)18/h2-5,11H,6-8H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVQBMRARXZDVQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2CC(=O)N(C2=O)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

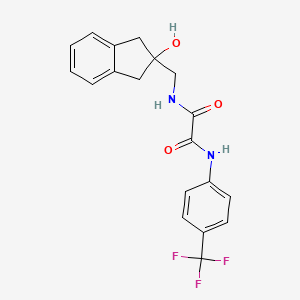
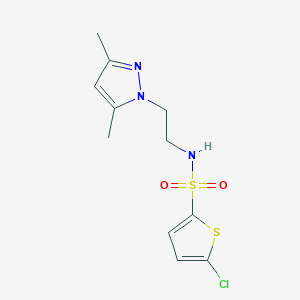
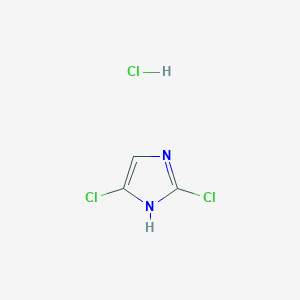
![N-[5-[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methylbutanamide](/img/structure/B2816359.png)


![3-fluoro-N-[(3-methyl-1H-pyrazol-4-yl)methyl]aniline](/img/structure/B2816366.png)
![2-[3-(4-Chlorophenyl)pyrazolyl]ethylamine](/img/structure/B2816367.png)
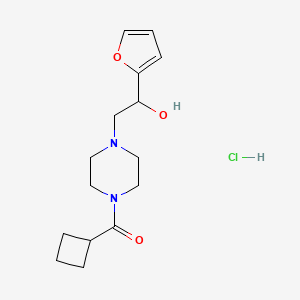
![N-(3,4-dichlorophenyl)-2-((3-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2816369.png)
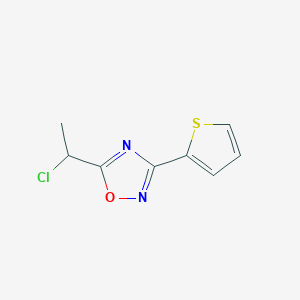
![4-(dimethylamino)-N'-(4,5-dimethylbenzo[d]thiazol-2-yl)benzohydrazide](/img/structure/B2816371.png)
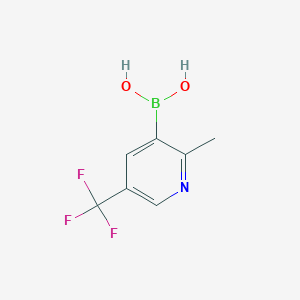
![7-(4-fluorophenyl)-1,3-dimethyl-8-(2-methylphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2816374.png)